(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process includes understanding the starting materials, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. It also includes studying the compound’s stability under various conditions .Scientific Research Applications
Ninhydrin Reaction Applications
The ninhydrin reaction, a well-established method for detecting primary amino groups, underpins much of the analytical chemistry involving amino compounds. While the direct application to "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride" isn't specified, this reaction's utility in analyzing amino acids, peptides, and proteins offers a foundational technique potentially relevant to studying such compounds, especially if they contain primary amine groups or are involved in peptide synthesis research (Friedman, 2004).
Solvent Extraction in Metal Separation
Research into the solvent extraction methods for separating metals like iridium and rhodium from hydrochloric acid solutions demonstrates the complex interplay of organic compounds and metal ions. While not directly applicable, understanding the principles of such extractions could inform purification or separation techniques for research involving bromo-indenamine derivatives by exploring the interactions of organic amines with metal ions (Le et al., 2018).
Aziridinium Intermediate Rearrangements
The study of beta-amino alcohols' rearrangement via aziridinium intermediates highlights the intricate reactions amines can undergo, which may have parallels in the reactivity and transformation studies of "(R)-4-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride," especially in synthetic chemistry applications (Métro et al., 2010).
Hydrophilic Interaction Chromatography
Hydrophilic interaction chromatography (HILIC) as a technique for the separation of polar, weakly acidic, or basic samples, including peptides, proteins, and various drugs, could be directly relevant to the purification or analysis of similar complex bromo-indenamine derivatives in a laboratory setting (Jandera, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1R)-4-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQTVGHTIXPFNZ-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704383 |
Source
|
Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1228556-71-5 |
Source
|
Record name | (1R)-4-Bromo-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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